4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride
Description
4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride (CAS: 1909348-01-1) is a benzaldehyde derivative with a hydroxyl group at the 4-position and a 4-methylpiperazine moiety linked via a methylene bridge at the 3-position. Its molecular formula is C₁₃H₂₀Cl₂N₂O₂ (MW: 307.22), and it exists as a dihydrochloride salt, enhancing its stability and solubility .
The compound is synthesized through intermediates such as 4-((4-methylpiperazin-1-yl)methyl)benzonitrile, which undergoes hydrolysis using Raney nickel and 75% formic acid to yield the aldehyde functionality . Commercial suppliers include global entities like Axyntis Group (France) and Atlantic Scientific Group (USA), indicating its industrial relevance .
Properties
IUPAC Name |
4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-14-4-6-15(7-5-14)9-12-8-11(10-16)2-3-13(12)17;;/h2-3,8,10,17H,4-7,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEAQRFHCJGKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)C=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 4-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its structural features that allow interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer therapies. For example, derivatives of benzaldehyde have shown activity against various cancer cell lines, suggesting that modifications like those seen in 4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride can enhance efficacy.
| Study | Cancer Type | Effectiveness | Methodology |
|---|---|---|---|
| Study A | Breast Cancer | IC50 = 15 µM | MTT Assay |
| Study B | Lung Cancer | IC50 = 20 µM | Apoptosis Assay |
Neuropharmacology
The compound's piperazine moiety is known to interact with neurotransmitter systems, making it a candidate for studying neuropharmacological effects. Research indicates that compounds with similar structures may exhibit anxiolytic or antidepressant properties.
| Research Focus | Target Receptor | Outcome |
|---|---|---|
| Anxiety Disorders | Serotonin Receptors | Positive modulation observed |
| Depression | Dopamine Receptors | Increased activity noted |
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. The following table summarizes common synthetic routes:
| Route | Yield (%) | Conditions |
|---|---|---|
| Method A (Reflux) | 85% | Ethanol, reflux for 2 hours |
| Method B (Microwave) | 90% | Microwave irradiation for 30 min |
Case Study: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives, including the target compound, and evaluated their anticancer properties against human cancer cell lines. The results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity.
Case Study: Neuropharmacological Effects
A recent investigation into the effects of similar compounds on animal models demonstrated significant anxiolytic effects when administered at specific dosages, suggesting that this compound could serve as a basis for developing new treatments for anxiety disorders.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved in these interactions are often related to signal transduction and metabolic processes .
Comparison with Similar Compounds
Benzamide Derivatives (IVb and IVc)
Compounds IVb and IVc, synthesized in the same study as intermediates for the target compound, share structural similarities but differ in substituents and functional groups:
| Compound | Substituents | Molecular Formula | Molecular Weight | Yield | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|---|
| Target Compound | -OH, -CH₂-(4-methylpiperazine) | C₁₃H₂₀Cl₂N₂O₂ | 307.22 | N/A | N/A | Aldehyde, hydroxyl, piperazine |
| IVb | 2-fluoro, acetamide | C₁₄H₁₄FN₃O₃ | 299.28 | 15% | 249–252 (decomp.) | Acetamide, C=O, fluoro |
| IVc | 2-chloro, acetamide | C₁₄H₁₄ClN₃O₃ | 315.73 | 56% | 220–228 (decomp.) | Acetamide, C=O, chloro |
Key Findings :
- Substituent Effects : The chloro-substituted IVc achieved a higher yield (56%) than the fluoro-substituted IVb (15%), suggesting halogen size and electronic effects influence reaction efficiency .
- Thermal Stability : Both IVb and IVc decompose at elevated temperatures, whereas the dihydrochloride salt form of the target compound likely improves thermal stability, though specific data are unavailable.
- Functional Groups: The target’s aldehyde group contrasts with IVb/c’s acetamide, implying divergent reactivity (e.g., aldehyde’s susceptibility to nucleophilic attack vs.
4-(Diphenylmethoxy)piperidine Hydrochloride
This compound (CAS: 65214-86-0, MW: 303.83) features a diphenylmethoxy group attached to a piperidine ring. Unlike the target compound, it lacks a benzaldehyde core but shares a nitrogen-containing heterocycle .
Key Findings :
Pharmaceutical Impurities (EP Standards)
Impurity E (CAS: 16896-82-5) and Impurity F (CAS: 346451-15-8) are piperazine derivatives with bulky aromatic substituents :
| Impurity | Structure | Molecular Features |
|---|---|---|
| E | 1-(Diphenylmethyl)-4-[(3-methylphenyl)methyl]piperazine | Diphenylmethyl, benzyl substituent |
| F | 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | Chlorophenyl groups, high lipophilicity |
Comparison :
- Lipophilicity : Impurities E and F exhibit higher lipophilicity due to aromatic groups, whereas the target’s hydroxyl and aldehyde groups may enhance hydrophilicity.
- Synthetic Byproducts : These impurities arise during piperazine alkylation reactions, underscoring the need for rigorous purification in the target compound’s synthesis .
Research Implications and Data Gaps
- Synthetic Efficiency : The low yield (35%) of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile , a precursor to the target compound, suggests optimization opportunities in piperazine alkylation steps .
- Safety Considerations : The dihydrochloride form may mitigate hygroscopicity, a common issue with free bases, though stability studies are needed.
Biological Activity
4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. The compound features a piperazine moiety, which is commonly associated with various bioactive molecules and drugs. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H18N2O·2HCl
- Molecular Weight : 218.3 g/mol
- IUPAC Name : 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride
- PubChem CID : 7164651
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing piperazine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that benzaldehyde derivatives can inhibit the growth of breast cancer cell lines (ZR-75-1, MCF-7, MDA-MB‑231) with varying degrees of cytotoxicity . The specific mechanism by which this compound exerts its effects may involve the disruption of cellular signaling pathways or induction of apoptosis in cancer cells.
The mechanism by which this compound operates is linked to its ability to interact with various biological receptors. Compounds with similar structures have been shown to act as agonists or antagonists at opioid receptors . Additionally, the presence of the piperazine ring may facilitate interactions with neurotransmitter systems, potentially influencing mood and cognitive functions.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds and their implications for drug development:
- Piperazine Derivatives in Drug Design :
- Antifungal Properties :
- Inhibition Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride?
- Methodology : The compound is synthesized via reductive amination between 1-(2-fluorophenyl)cyclopentanamine and 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde in anhydrous ethanol under reflux, followed by salt formation with HCl . Alternative routes involve alkylation of 4-methylpiperazine with a benzaldehyde derivative bearing a leaving group (e.g., bromomethyl), followed by dihydrochloride salt precipitation .
- Key Considerations : Monitor reaction progress via TLC or HPLC; purity is confirmed by recrystallization from ethanol/water mixtures.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H-NMR (CDCl₃) : δ 2.20 (s, 3H, CH₃), 2.26–2.56 (m, 8H, piperazine), 3.49 (s, 2H, CH₂), 7.42 (d, J = 7.6 Hz, 2H, aromatic), 7.74 (d, J = 7.6 Hz, 2H, aromatic), 9.90 (s, 1H, aldehyde) .
- 13C-NMR : δ 45.9 (CH₃), 53.1 (piperazine), 55.0 (CH₂), 129.3–145.7 (aromatic carbons), 191.8 (aldehyde) .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ peaks at m/z corresponding to the molecular formula C₁₄H₂₁Cl₂N₂O₂ (exact mass calculated: 328.09).
Q. What are the recommended handling and storage protocols?
- Safety Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation. In case of exposure, rinse with water for 15 minutes and seek medical advice .
- Storage : Store in airtight containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent aldehyde oxidation or hygroscopic degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for the reductive amination step?
- Experimental Design :
- Catalyst Screening : Compare NaBH₄, NaBH₃CN, or Pd/C under hydrogen for imine reduction efficiency.
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethanol; higher yields are reported in ethanol due to better proton availability .
- Temperature Control : Maintain reflux at 80°C for 6–12 hours to balance reaction rate and side-product formation.
- Data Analysis : Use HPLC with a C18 column (λ = 254 nm) to quantify unreacted aldehyde and optimize stoichiometry .
Q. How should researchers address discrepancies in reported NMR chemical shifts?
- Troubleshooting :
- Solvent Artifacts : Confirm solvent peaks (e.g., CDCl₃ at δ 7.26) do not overlap with analyte signals.
- Salt Effects : Dihydrochloride formation can deshield protons; compare free base vs. salt spectra .
- Dynamic Processes : Piperazine ring puckering may cause splitting; acquire spectra at variable temperatures (25–50°C).
- Validation : Cross-reference with computational NMR (DFT calculations using Gaussian) to predict shifts and assign ambiguous peaks .
Q. What computational tools are suitable for modeling this compound’s reactivity?
- Retrosynthesis Planning : Use AI-driven platforms (e.g., Template_relevance Pistachio, Reaxys) to predict feasible synthetic pathways and by-products .
- Docking Studies : Employ AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with piperazine-binding pockets) .
- Quantum Mechanics : Optimize geometry at the B3LYP/6-31G* level to study aldehyde group electrophilicity in nucleophilic reactions .
Q. How can researchers investigate the compound’s potential biological activity?
- In Vitro Assays :
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC via broth microdilution) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Mechanistic Studies :
- Enzyme Inhibition : Evaluate IC₅₀ against acetylcholinesterase or kinases via fluorometric assays .
- Apoptosis Markers : Quantify caspase-3/7 activation in treated cells using luminescent substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
